molecular formula C25H39NO7 B1594915 Dehydrobrowniine CAS No. 4829-56-5

Dehydrobrowniine

Cat. No.: B1594915
CAS No.: 4829-56-5
M. Wt: 465.6 g/mol
InChI Key: MWOQLGAENOKSHS-UHFFFAOYSA-N
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Description

Dehydrobrowniine is an alkaloid compound isolated from the roots of Delphinium stapeliosum. It belongs to the aconitane alkaloid family and has a molecular formula of C₂₅H₃₉NO₇

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydrobrowniine involves multiple steps, starting from naturally occurring precursors. One common method includes the extraction of the compound from Delphinium species, followed by purification processes. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification methods to isolate this compound from plant extracts.

Chemical Reactions Analysis

Types of Reactions

Dehydrobrowniine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Dehydrobrowniine has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkaloid chemistry and synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of dehydrobrowniine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Dehydrobrowniine is structurally similar to other alkaloids found in Delphinium species, such as:

  • Browniine
  • Delphatine
  • Anthranoyllycoctonine
  • 10-Dehydroiliensine
  • 10-Benzoyliliensine
  • 10-Benzoylbrowniine
  • Delbiterine .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry.

Properties

IUPAC Name

11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOQLGAENOKSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6=O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964040
Record name 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4829-56-5
Record name Dehydrobrowniine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-7,8-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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